molecular formula C9H14F3NO3 B13326871 2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate

2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate

Katalognummer: B13326871
Molekulargewicht: 241.21 g/mol
InChI-Schlüssel: RFKPZHMKMYCZJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an oxetane derivative with an amine can lead to the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include the use of protecting groups to prevent unwanted side reactions and the optimization of reaction conditions to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the formation of various derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Eigenschaften

Molekularformel

C9H14F3NO3

Molekulargewicht

241.21 g/mol

IUPAC-Name

2-oxa-8-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO.C2HF3O2/c1-2-7(4-8-3-1)5-9-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7)

InChI-Schlüssel

RFKPZHMKMYCZJQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CNC1)COC2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.